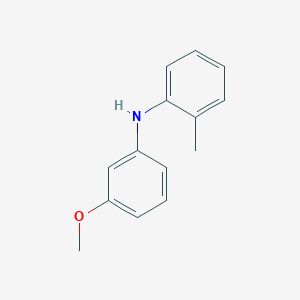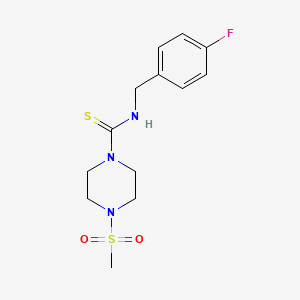
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as NSC 743380, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising activity against various diseases.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in disease progression. For example, in cancer cells, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been shown to have various biochemical and physiological effects in animal models. For example, in a study conducted on rats, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 was shown to reduce inflammation and oxidative stress in the brain. In addition, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 was shown to improve cognitive function in rats with Alzheimer's disease. These effects are believed to be due to the compound's ability to inhibit certain enzymes and signaling pathways involved in disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising activity against various diseases. However, there are also some limitations to using N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 in lab experiments. For example, the compound has low solubility in water, which can make it difficult to administer to animals. In addition, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380. One direction is to further investigate its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study the compound's safety and efficacy in humans. In addition, further studies are needed to fully understand the compound's mechanism of action and to optimize its synthesis and formulation for therapeutic use.
Synthesemethoden
The synthesis of N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 involves the reaction of 4-fluorobenzylamine with methylsulfonyl chloride followed by the addition of piperazinecarbothioamide. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The yield of the reaction is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. In addition, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methylsulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2S2/c1-21(18,19)17-8-6-16(7-9-17)13(20)15-10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMBBRQFGNLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)

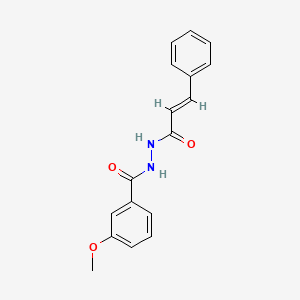
![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)
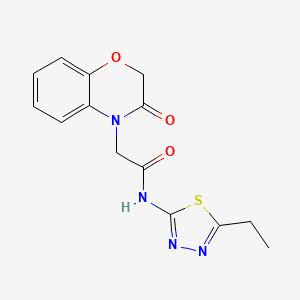
![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)

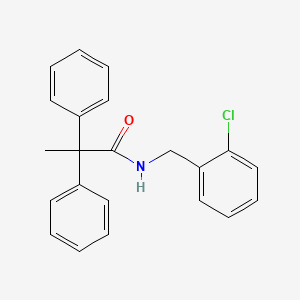
![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)
